A Technical Guide to DBCO-PEG4-Val-Cit-PAB-MMAF for Advanced Antibody-Drug Conjugate Development
A Technical Guide to DBCO-PEG4-Val-Cit-PAB-MMAF for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-Val-Cit-PAB-MMAF, a pre-eminent drug-linker conjugate for the development of next-generation antibody-drug conjugates (ADCs). This document elucidates the core components, mechanism of action, and critical experimental considerations for the effective application of this reagent in targeted cancer therapy research.
Introduction to DBCO-PEG4-Val-Cit-PAB-MMAF
DBCO-PEG4-Val-Cit-PAB-MMAF is a sophisticated, ready-to-use chemical entity that covalently links a potent cytotoxic agent (MMAF) to a monoclonal antibody (mAb) via a multi-functional linker system. This system is engineered for stability in systemic circulation and selective release of the cytotoxic payload within the target cancer cells. The use of a dibenzocyclooctyne (DBCO) group allows for a highly specific and efficient copper-free "click chemistry" conjugation to azide-modified antibodies, ensuring a homogenous and well-defined ADC product.[1][2]
Core Components and Their Functions
The DBCO-PEG4-Val-Cit-PAB-MMAF molecule is a modular construct, with each component playing a crucial role in the overall function of the resulting ADC.
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Dibenzocyclooctyne (DBCO): This is a key functional group for bioorthogonal conjugation. The strained alkyne within the DBCO ring readily and specifically reacts with an azide (B81097) group via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3] This reaction is highly efficient under physiological conditions and avoids the use of cytotoxic copper catalysts, which can damage the antibody.[4]
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Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the hydrophilicity and solubility of the drug-linker conjugate in aqueous solutions.[3] This improved solubility can reduce aggregation of the ADC and improve its pharmacokinetic properties.[5]
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Valine-Citrulline (Val-Cit) Linker: This dipeptide sequence serves as a protease-cleavable linker. It is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[6][7]
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p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer.[6] Following the cleavage of the Val-Cit linker by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified and fully active MMAF payload.[6]
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Monomethyl Auristatin F (MMAF): MMAF is a highly potent antimitotic agent and the cytotoxic payload of this conjugate.[2] It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[8]
Quantitative Data
The following tables summarize the key quantitative properties of DBCO-PEG4-Val-Cit-PAB-MMAF and its components.
| Property | Value | Reference(s) |
| Chemical Formula | C88H126N12O20 | [9] |
| Molecular Weight | 1672.04 g/mol | [9] |
| Purity | ≥95% | [3] |
| Solubility | DMSO, DMF, DCM | [5] |
| Storage Conditions | Store at -20°C | [10] |
| Component | Key Quantitative Parameter | Value | Reference(s) |
| MMAF | Tubulin Binding Affinity (KD) | 60 nM (±3 nM) | [8] |
| Val-Cit-PAB Linker | Plasma Stability (Human) | High | [7][11] |
| ADC | Typical Drug-to-Antibody Ratio (DAR) | 3.5 - 4 | [12] |
Mechanism of Action
The therapeutic efficacy of an ADC constructed with DBCO-PEG4-Val-Cit-PAB-MMAF is contingent on a sequence of well-orchestrated events, as depicted in the signaling pathway below.
Experimental Protocols
The following section provides a detailed methodology for the key experiments involved in the development and evaluation of an ADC using DBCO-PEG4-Val-Cit-PAB-MMAF.
Experimental Workflow Overview
Protocol for Antibody Azide Modification
Objective: To introduce azide functional groups onto the antibody for subsequent conjugation with the DBCO-linker.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
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Azide-modification reagent (e.g., Azido-PEG4-NHS ester)
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Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
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Desalting columns (e.g., Zeba™ Spin Desalting Columns)
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Reaction tubes
Procedure:
-
Antibody Preparation:
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Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
-
Antibody Modification Reaction:
-
Add a 20-30 fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small volume of 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove the excess, unreacted azide reagent and reaction byproducts by purifying the azide-modified antibody using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay or Nanodrop).
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The degree of azide labeling can be determined using various analytical techniques, though it is often inferred from the subsequent DAR measurement.
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Protocol for DBCO-PEG4-Val-Cit-PAB-MMAF Conjugation
Objective: To conjugate the azide-modified antibody with DBCO-PEG4-Val-Cit-PAB-MMAF via SPAAC.
Materials:
-
Azide-modified antibody
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DBCO-PEG4-Val-Cit-PAB-MMAF
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-PEG4-Val-Cit-PAB-MMAF in anhydrous DMSO. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the DBCO-PEG4-Val-Cit-PAB-MMAF solution to the azide-modified antibody solution.
-
Incubate the reaction overnight at 4°C with gentle mixing. Alternatively, the reaction can be performed for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol for ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can be performed to identify the different drug-loaded species. The relative abundance of each species is used to calculate the average DAR.[1][11]
Protocol for In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in complete medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability using a chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol for In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
General Procedure:
-
Model System:
-
Utilize an appropriate animal model, such as immunodeficient mice bearing xenografts of a human cancer cell line that expresses the target antigen.
-
-
Study Groups:
-
Establish treatment groups including a vehicle control, a non-binding control ADC, and one or more dose levels of the therapeutic ADC.
-
-
Dosing:
-
Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule.
-
-
Monitoring:
-
Monitor tumor volume and body weight of the animals regularly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the ADC-treated groups to the control groups.
-
Conclusion
DBCO-PEG4-Val-Cit-PAB-MMAF is a highly advanced and versatile tool for the construction of antibody-drug conjugates. Its well-defined components and mechanism of action, coupled with the specificity of click chemistry, allow for the development of homogenous and potent ADCs. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this technology in the pursuit of novel and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-PEG4-Val-Cit-PAB MMAF | CAS:2244602-23-9 | AxisPharm [axispharm.com]
- 4. lifetein.com [lifetein.com]
- 5. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
